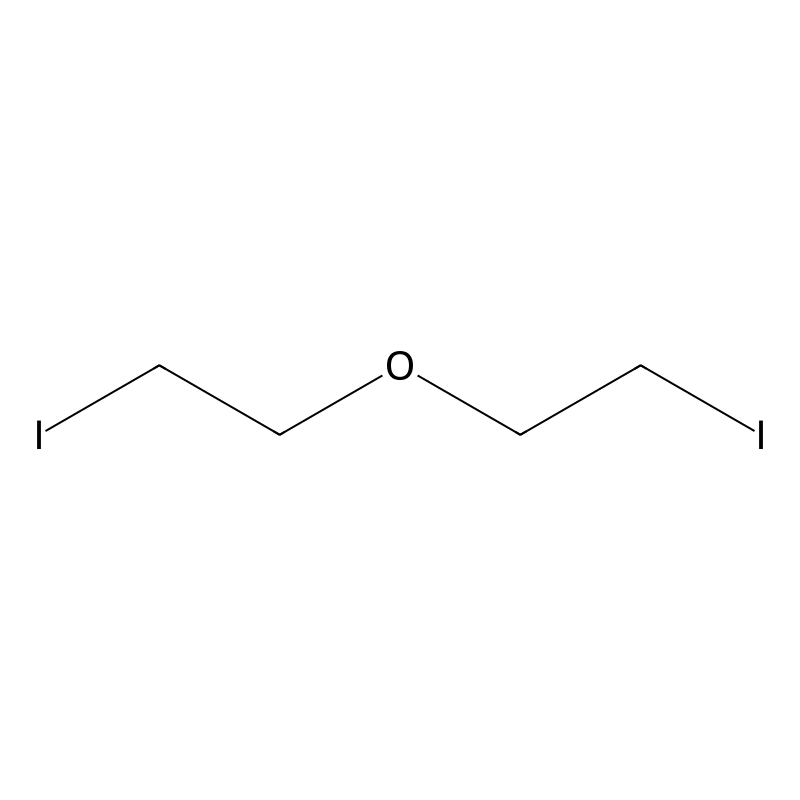2-Iodoethyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
- Alkylating agent: 2-Iodoethyl ether serves as a good alkylating agent, introducing an ethyl group with an attached iodine atom to other molecules. This property is valuable in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials [Source: Sigma-Aldrich product page for 2-Iodoethyl ether, ].
- Etherification reactions: It can participate in etherification reactions, forming new ether linkages between molecules. This application finds use in creating specific organic structures with desired properties [Source: Procurenet product description for 2-Iodoethyl ether, ].
Pharmaceutical Research
- Synthesis of bioactive molecules: 2-Iodoethyl ether can be employed in the synthesis of various bioactive molecules, including potential drugs and therapeutic agents. Its ability to introduce specific functional groups is useful in creating diverse and potentially valuable compounds [Source: VWR product page for Bis(2-iodoethyl) ether, ].
Additional Information:
- -Iodoethyl ether is a regulated chemical due to its potential health hazards. It's crucial to handle this compound with appropriate safety precautions and follow established protocols.
- Researchers should refer to specific scientific literature and consult with safety professionals before using 2-Iodoethyl ether in their research endeavors.
2-Iodoethyl ether, with the chemical formula C4H8I2O, is an organic compound characterized by the presence of an ether functional group and an iodine atom attached to the ethyl chain. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It is classified as a hazardous material, with specific warnings indicating that it may cause allergic skin reactions and serious eye damage .
There is no current information available on the specific mechanism of action of 2-Iodoethyl ether in any biological system.
- Skin and eye irritation: Organic halides can irritate skin and eyes upon contact [].
- Toxicity: Data on specific toxicity is unavailable, but it's best to assume potential health risks until more information is available.
- Flammability: Organic compounds can be flammable, though flammability data for 2-Iodoethyl ether is not available.
- Williamson Ether Synthesis: This reaction involves the nucleophilic substitution of a halide by an alkoxide ion, allowing for the formation of ethers from alkyl halides .
- Nucleophilic Substitution Reactions: The iodine atom in 2-iodoethyl ether can be displaced by nucleophiles, leading to the formation of various derivatives .
The biological activity of 2-iodoethyl ether has been explored in several studies. It has been noted for its potential allergenic properties, particularly in causing skin reactions upon contact. Additionally, its role in glycosylation processes has been investigated, revealing that while it does not directly participate in these reactions, it can influence neighboring group participation .
2-Iodoethyl ether can be synthesized through several methods:
- Direct Halogenation: This involves the reaction of ethylene oxide with iodine in the presence of a suitable solvent.
- Williamson Ether Synthesis: Utilizing an alkoxide ion to react with 2-iodoethyl halide can yield 2-iodoethyl ether effectively .
- Alkylation Reactions: The compound can also be synthesized through alkylation of alcohols or phenols with iodoethane under basic conditions.
The applications of 2-iodoethyl ether are diverse:
- Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
- Medicinal Chemistry: Due to its reactivity, it can be used as a precursor for pharmaceutical compounds.
- Protecting Group: In carbohydrate chemistry, it acts as a protecting group for hydroxyl functionalities during synthetic transformations .
Research into the interactions of 2-iodoethyl ether has highlighted its potential effects on biological systems. Studies indicate that it may induce allergic responses and skin sensitization in certain individuals . Furthermore, its role in glycosylation processes suggests that it may influence reaction pathways involving carbohydrate derivatives.
Several compounds share similarities with 2-iodoethyl ether, each possessing unique properties and applications:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Bromoethyl Ether | C4H8BrO | Less reactive than 2-iodoethyl ether; used similarly in synthesis. |
| 2-Chloroethyl Ether | C4H8ClO | More stable; often utilized in industrial applications. |
| 2-Iodoethyl Methyl Ether | C5H11I | Used as a methylating agent; more versatile in organic synthesis. |
Uniqueness of 2-Iodoethyl Ether
What sets 2-iodoethyl ether apart is its specific reactivity profile due to the presence of iodine, which enhances its nucleophilicity compared to bromine or chlorine derivatives. This makes it particularly useful in specialized organic synthesis applications where stronger electrophilic characteristics are required.
XLogP3
GHS Hazard Statements
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








